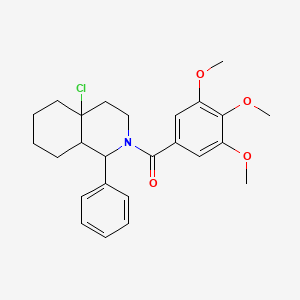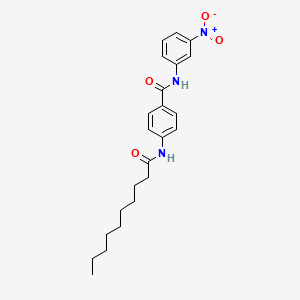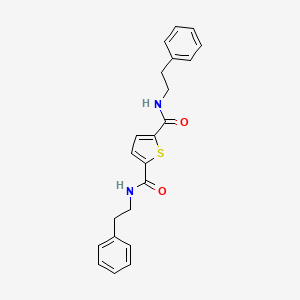![molecular formula C19H24N2O3S B15021728 2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)
2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are commonly found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid typically involves the cyclization and condensation of haloketones with thioamide . One common method is the Hantzsch and Weber synthesis, which involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst . The reaction conditions usually require heating the mixture for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like S-methyl-5-thioadenosine phosphorylase, which plays a role in various cellular processes . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid can be compared with other thiazole derivatives, such as:
4-Phenyl-1,3-thiazole-2-amines: These compounds also exhibit significant biological activity and are used as scaffolds for developing new therapeutic agents.
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: This compound shares a similar thiazole core and is investigated for its potential antifungal properties.
The uniqueness of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]hexanoic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-3-4-10-15(18(23)24)13(2)11-17(22)21-19-20-16(12-25-19)14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,23,24)(H,20,21,22) |
InChI Key |
RONWUDVZHQVPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)

![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)
![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)


![4-iodo-2-[(E)-(2-{4-[(2-methylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021692.png)

![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)
![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![1,3-diphenyl-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15021717.png)
